hexane-1,6-diamine;dihydrobromide

Übersicht

Beschreibung

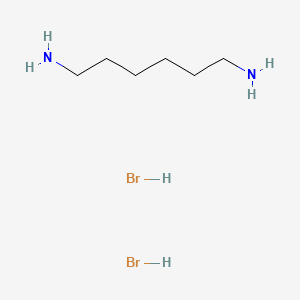

hexane-1,6-diamine;dihydrobromide is a chemical compound with the molecular formula C6H16N2·2HBr. It is a derivative of 1,6-hexanediamine, where the diamine is combined with two equivalents of hydrobromic acid. This compound is commonly used in various chemical reactions and industrial applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,6-Hexanediamine can be synthesized through the hydrogenation of adiponitrile over a nickel catalyst under flow conditions . This method involves the reduction of adiponitrile using hydrogen gas in the presence of a nickel catalyst, resulting in the formation of 1,6-hexanediamine.

Industrial Production Methods: The industrial production of 1,6-hexanediamine typically involves the hydrogenation of adiponitrile. This process is carried out under high pressure and temperature conditions, using catalysts such as nickel, cobalt, or Raney nickel . The resulting 1,6-hexanediamine is then reacted with hydrobromic acid to form 1,6-hexanediamine, hydrobromide (1:2).

Analyse Chemischer Reaktionen

Types of Reactions: hexane-1,6-diamine;dihydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hexanediamine derivatives.

Reduction: It can be reduced to form primary amines.

Substitution: The bromide ions can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.

Major Products Formed:

Oxidation: Hexanediamine derivatives.

Reduction: Primary amines.

Substitution: Various substituted hexanediamine compounds.

Wissenschaftliche Forschungsanwendungen

hexane-1,6-diamine;dihydrobromide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of polymers, such as nylon 6,6 and other polyamides.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of 1,6-hexanediamine, hydrobromide (1:2) involves its interaction with various molecular targets and pathways. As a diamine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability . Additionally, the compound may interact with enzymes and proteins, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

1,6-Hexanediamine: The parent compound, which lacks the hydrobromide component.

1,4-Diaminobutane: A shorter-chain diamine with similar reactivity.

Ethylenediamine: A smaller diamine with two amine groups separated by two carbon atoms.

Uniqueness: hexane-1,6-diamine;dihydrobromide is unique due to its specific combination of 1,6-hexanediamine with hydrobromic acid, which imparts distinct reactivity and stability properties. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation .

Biologische Aktivität

Hexane-1,6-diamine; dihydrobromide, commonly known as hexamethylenediamine dihydrobromide (HMDH), is an organic compound with significant industrial applications, particularly in the synthesis of polymers such as nylon. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article summarizes the biological activity of HMDH, focusing on its toxicity, mutagenicity, and effects on various biological systems.

- Chemical Formula : C₆H₁₈Br₂N₂

- Molecular Weight : 236.03 g/mol

- CAS Number : 124-09-4

Hexamethylenediamine is a diamine with a straight-chain structure, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups. It is typically produced through the hydrogenation of adiponitrile.

Acute Toxicity

The acute toxicity of hexamethylenediamine is characterized by its LD50 values:

- Oral LD50 : Approximately 792–1127 mg/kg in rats .

- Effects : Symptoms of toxicity include irritation to the skin and mucous membranes. In studies where HMDH was administered orally to rats, no significant adverse effects were reported at lower dosages, although higher concentrations resulted in modest weight gain retardation .

Subchronic Toxicity

In subchronic studies lasting three months:

- Rats were administered varying doses (0, 50, 150, and 500 mg/kg) of HMDH.

- Results indicated modest weight gain retardation at higher doses with no significant changes in organ weights or clinical pathology parameters .

Mutagenicity and Genotoxicity

Hexamethylenediamine has been evaluated for its mutagenic potential:

- In Vitro Studies : It was tested in several strains of Salmonella typhimurium and Chinese hamster ovary cells. These tests showed no mutagenic effects under both metabolic activation conditions and without activation .

- In Vivo Studies : Micronucleus assays in mice also yielded negative results for genotoxicity, indicating that HMDH does not induce chromosomal aberrations or sister chromatid exchanges .

Hematological Effects

In studies involving long-term exposure to HMDH:

- A dose-related decrease in white blood cell counts was observed in female rats at higher exposure levels. However, no significant changes were noted in male rats or other hematological parameters .

Reproductive Toxicity

Reproductive toxicity studies indicated:

- No adverse effects on reproduction parameters were observed in mating trials involving rats and mice treated with HMDH. Changes such as slight increases in gestation length were noted but deemed not biologically significant .

Case Study 1: Industrial Exposure

A notable case involved an industrial accident at BASF in the UK where workers were exposed to hexamethylenediamine. Reports indicated that exposure led to severe irritation and burns, highlighting the importance of safety measures when handling this compound .

Case Study 2: Laboratory Research

In laboratory settings, hexamethylenediamine has been used as a cross-linking agent in epoxy resins. Research into its application has shown that while it enhances material properties, careful handling is required due to its irritant nature .

Eigenschaften

IUPAC Name |

hexane-1,6-diamine;dihydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2BrH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYPBULLQGGYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947662 | |

| Record name | Hexane-1,6-diamine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24731-81-5 | |

| Record name | Hexane-1,6-diamine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylenediammonium dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.